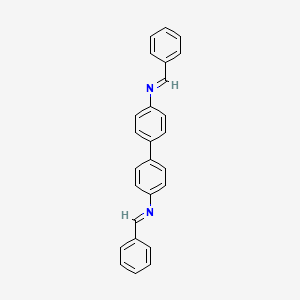

N,N'-Bisbenzylidenebenzidine

Description

The exact mass of the compound Dibenzalbenzidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Bisbenzylidenebenzidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bisbenzylidenebenzidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[4-(benzylideneamino)phenyl]phenyl]-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDPDXGSAOZKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285907 | |

| Record name | Dibenzalbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-48-4 | |

| Record name | Dibenzalbenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzalbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Bisbenzylidenebenzidine

This guide provides a comprehensive overview of the synthesis and characterization of N,N'-Bisbenzylidenebenzidine, a prominent Schiff base. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a detailed, practical understanding of this compound. The content herein is structured to deliver not just procedural steps, but also the fundamental principles and expert insights that underpin these methodologies.

Introduction: The Significance of Schiff Bases

Schiff bases, named after Hugo Schiff, are a class of organic compounds characterized by the presence of an imine or azomethine (-C=N-) functional group.[1][2] These compounds are formed through the condensation of primary amines with carbonyl compounds.[1][2] Their versatile coordination chemistry and wide-ranging applications in catalysis, material science, and bioinorganic chemistry have made them a subject of significant scientific interest.[1][3] N,N'-Bisbenzylidenebenzidine, derived from benzidine and benzaldehyde, is a notable example, exhibiting interesting chemical properties and potential applications in various fields, including as a corrosion inhibitor and in the synthesis of metal complexes.[4][5]

Synthesis of N,N'-Bisbenzylidenebenzidine: A Self-Validating Protocol

The synthesis of N,N'-Bisbenzylidenebenzidine is a classic example of a condensation reaction.[6][7] This process involves the reaction of a primary amine (benzidine) with an aldehyde (benzaldehyde) to form the characteristic imine linkages.[6] The protocol described below is designed to be self-validating, meaning the successful formation of the product can be readily confirmed through straightforward analytical techniques.

Underlying Principles and Causality

The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable imine bond. The use of a suitable solvent is crucial to facilitate the reaction, and in many cases, a catalyst such as a few drops of acid can be used to accelerate the reaction rate.[8] However, for this particular synthesis, the reaction can often proceed efficiently without a strong acid catalyst, especially with gentle heating.[6] The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and allows for easy precipitation of the product upon cooling.[1][6]

Experimental Protocol

Materials and Reagents:

-

Benzidine (C₁₂H₁₂N₂)

-

Benzaldehyde (C₇H₆O)

-

Absolute Ethanol (C₂H₅OH)

-

Erlenmeyer flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve a specific molar equivalent of benzidine in approximately 30 mL of absolute ethanol. In a separate beaker, dissolve two molar equivalents of benzaldehyde in 20 mL of absolute ethanol.

-

Reaction Setup: Place the Erlenmeyer flask containing the benzidine solution on a magnetic stirrer and add a stir bar. Attach a reflux condenser to the flask.

-

Initiation of Reaction: While stirring, slowly add the benzaldehyde solution to the benzidine solution. A color change and the formation of a precipitate may be observed almost immediately.

-

Reflux: Gently heat the reaction mixture to reflux and maintain it for a period of 2-4 hours to ensure the reaction goes to completion.[1] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[8]

-

Isolation of Product: After the reflux period, allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.[6]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[6] Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[6]

-

Drying: Dry the product in a vacuum oven or air-dry to obtain the final N,N'-Bisbenzylidenebenzidine.

Visualization of the Synthesis Workflow

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzylidene Schiff Base Corrosion Inhibition and Electrochemical Studies of Mild Steel in 1M HCI and 0.5M H2SO4 Acidic Solutions – Oriental Journal of Chemistry [orientjchem.org]

- 6. ionicviper.org [ionicviper.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

chemical properties of N,N'-Bisbenzylidenebenzidine

An In-Depth Technical Guide to the Chemical Properties of N,N'-Bisbenzylidenebenzidine

Introduction: Unveiling the Schiff Base Core

N,N'-Bisbenzylidenebenzidine is a prominent member of the Schiff base family of compounds, characterized by the presence of a carbon-nitrogen double bond, or imine (-C=N-), functionality. Its molecular structure, with the formula C₂₆H₂₀N₂, features a central biphenyl core derived from benzidine, symmetrically substituted at its terminal amino groups with benzylidene moieties.[1] This arrangement creates an extended π-conjugated system, which is the primary determinant of its unique electronic, spectroscopic, and electrochemical properties.

For researchers in materials science and drug discovery, understanding the foundational chemical properties of such molecules is paramount. The imine linkage is not merely a structural component; it is a site of chemical reactivity and a key influencer of molecular geometry and electronic behavior. This guide provides a comprehensive technical overview of N,N'-Bisbenzylidenebenzidine, detailing its synthesis, structural features, and key physicochemical characteristics. The methodologies and insights presented herein are designed to equip scientists with the knowledge necessary to harness the potential of this and related Schiff base compounds in their research endeavors.

Synthesis and Structural Elucidation

The synthesis of N,N'-Bisbenzylidenebenzidine is typically achieved through a classical condensation reaction. This method is valued for its efficiency and high yield, forming the characteristic imine bonds through the reaction of an amine with an aldehyde.

Synthetic Protocol: Condensation Reaction

The primary route involves the reaction of benzidine with two equivalents of benzaldehyde in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration process.

Experimental Protocol: Synthesis of N,N'-Bisbenzylidenebenzidine

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve one equivalent of benzidine in absolute ethanol. The choice of ethanol as a solvent is crucial as it effectively dissolves the reactants while allowing for the precipitation of the product upon formation.

-

Addition of Aldehyde: To the stirred benzidine solution, add two equivalents of benzaldehyde dropwise.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the benzaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.

-

Reaction & Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The elevated temperature provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the Schiff base. Progress can be monitored using Thin-Layer Chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The N,N'-Bisbenzylidenebenzidine product, being less soluble in ethanol than the reactants, will precipitate out. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified product in a vacuum oven to yield a crystalline solid.

Caption: General workflow for the synthesis of N,N'-Bisbenzylidenebenzidine.

Structural Confirmation

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While single-crystal X-ray diffraction would provide the most definitive structural data, spectroscopic methods are more routinely employed for verification.[2][3]

Spectroscopic Properties

The extended conjugation in N,N'-Bisbenzylidenebenzidine gives rise to a distinct spectroscopic signature. UV-Vis, FT-IR, and NMR spectroscopy are indispensable tools for its characterization.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For a related compound, N,N'-Bis(2-hydroxy benzylidene) benzidine, the spectrum was examined in Chloroform-d.[5][6] The spectrum of N,N'-Bisbenzylidenebenzidine is expected to show distinct signals for the aromatic protons of the central benzidine core and the terminal benzylidene groups, as well as a characteristic signal for the imine proton (-CH=N-).

FT-IR Spectroscopy

Infrared spectroscopy is particularly useful for identifying the key functional groups. The most significant feature in the IR spectrum of a Schiff base is the stretching vibration of the imine bond (C=N). This peak typically appears in the range of 1650-1560 cm⁻¹, providing strong evidence for the successful formation of the compound.[7]

UV-Visible Spectroscopy

The electronic absorption spectrum, measured by UV-Vis spectroscopy, reveals information about the electronic transitions within the molecule. Due to its extensive π-system, N,N'-Bisbenzylidenebenzidine exhibits strong absorption bands in the UV region, corresponding to π→π* transitions. The position and intensity of these bands are sensitive to solvent polarity.

Table 1: Summary of Spectroscopic Data

| Technique | Key Feature | Typical Range/Value | Interpretation |

|---|---|---|---|

| ¹H NMR | Imine Proton (-CH=N-) | δ 8.0-8.5 ppm | Confirms the presence of the Schiff base linkage. |

| Aromatic Protons | δ 7.0-8.0 ppm | Complex multiplets corresponding to the phenyl rings. | |

| FT-IR | C=N Stretch | 1650-1560 cm⁻¹ | Characteristic vibration of the imine functional group.[7] |

| C-H Aromatic Stretch | > 3000 cm⁻¹ | Indicates the presence of aromatic C-H bonds. |

| UV-Vis | π→π* Transition | λmax ~280-350 nm | Arises from electronic transitions within the conjugated π-system.[7] |

Thermal Properties: Stability Under Stress

The thermal stability of a compound is a critical parameter, especially for applications in materials science and for assessing the shelf-life of pharmaceutical compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this evaluation.[8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition. A stable compound like N,N'-Bisbenzylidenebenzidine is expected to show minimal weight loss until a high temperature, at which point a sharp decrease in mass indicates decomposition.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled.[11] This technique is used to identify phase transitions such as melting (endothermic peak) and crystallization (exothermic peak). The melting point is a key indicator of purity. For crystalline materials, a sharp, well-defined melting peak is expected.[12]

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the N,N'-Bisbenzylidenebenzidine sample into an aluminum TGA or DSC pan.[10]

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Atmosphere Control: Purge the analysis cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a final temperature well above the expected decomposition point (e.g., 500°C).

-

-

Data Analysis: Analyze the resulting TGA curve for the onset temperature of weight loss (decomposition) and the DSC thermogram for the peak temperature of endothermic events (melting).

Caption: Workflow for TGA and DSC thermal analysis of a chemical compound.

Electrochemical Behavior

The extended π-conjugation and the presence of redox-active imine groups suggest that N,N'-Bisbenzylidenebenzidine should exhibit interesting electrochemical properties. Cyclic Voltammetry (CV) is a powerful technique to probe the oxidation and reduction potentials of a molecule. Compounds with similar amine units show rich, multi-step redox processes.[13] This behavior is relevant for applications in organic electronics and sensor technology.

Significance in Drug Development

While N,N'-Bisbenzylidenebenzidine itself is not a marketed drug, its structural motifs are highly relevant in medicinal chemistry.

-

Schiff Base Core: The imine group is a versatile pharmacophore found in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[14][15]

-

N-Benzyl Moiety: The N-benzyl group is frequently used in drug design to modulate physicochemical properties and enhance binding affinity to biological targets through cation-π and π-π interactions.[16]

-

Benzidine/Biphenyl Core: The biphenyl scaffold provides a rigid framework for orienting functional groups, a common strategy in designing inhibitors for enzymes and receptors. Related structures, such as bisbenzimidazoles, are known to be effective DNA binding agents with therapeutic potential.[17]

The chemical properties detailed in this guide—solubility, stability, and electronic characteristics—are fundamental parameters that govern a molecule's pharmacokinetics and pharmacodynamics. Characterizing these properties is a foundational step in the early stages of drug discovery.

Conclusion

N,N'-Bisbenzylidenebenzidine serves as a quintessential model for a class of aromatic Schiff bases with significant scientific interest. Its straightforward synthesis, well-defined structure, and rich physicochemical properties make it a valuable subject of study. The comprehensive characterization of its spectroscopic, thermal, and electrochemical behavior provides a critical framework for researchers. This knowledge is not only essential for fundamental chemical understanding but also underpins the rational design of novel materials and therapeutic agents that incorporate the versatile Schiff base scaffold.

References

-

ResearchGate. (n.d.). Synthesis and electrochemical and spectroscopic studies of a N , N , N' , N' -tetraphenylbenzidine-bridged bis(2,2'-bipyridine) ligand and diruthenium complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Important thermal properties obtained from TGA, DSC, and sublimation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dibenzylbenzamide | C21H19NO | CID 101312. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 15N NMR Spectroscopy, X-ray- and Neutron-Diffraction, Quantum Chemical Calculations and UV/vis Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances in Therapeutic Applications of Bisbenzimidazoles. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine.

-

AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

-

MDPI. (2024, March 22). Nanogels Based on N,N-Dimethylacrylamide and β-Cyclodextrin Triacrylate for Enhanced Solubility and Therapeutic Efficacy of Aripiprazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-benzylidenebenzylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermal properties analyzed by DSC, DMA, TGA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of novel bisazlactones and their applications in the synthesis of a new family of pseudo-peptide enamides with anti-cancer properties. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure of (N-benzyl-N,N,N-trimethylethane-1,2-diamine-κN,N′)dichloridomercury(II). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzylidenebenzylamine | C14H13N | CID 95831. PubChem. Retrieved from [Link]

-

ResearchGate. (2023, February 1). The crystal structure of N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide, C24H30N4O4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of bis{4-[(4-methylbenzyl)oxy]-N′-(4-methylbenzylidene)benzohydrazidato}nickel(II). PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 h NMR of Bis (2-hydroxy benzylidene) benzidine in CDCL3 solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR, UV) studies and first-order molecular hyperpolarizabilities of 1,2-bis(3-methoxy-4-hydroxybenzylidene)hydrazine by density functional method. Retrieved from [Link]

Sources

- 1. N,N'-BISBENZYLIDENEBENZIDINE | 6311-48-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of bis{4-[(4-methylbenzyl)oxy]-N′-(4-methylbenzylidene)benzohydrazidato}nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

- 10. azom.com [azom.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of novel bisazlactones and their applications in the synthesis of a new family of pseudo-peptide enamides with anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in Therapeutic Applications of Bisbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N'-Bisbenzylidenebenzidine: Molecular Structure, Synthesis, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 12, 2026

Abstract

This technical guide provides a comprehensive overview of N,N'-Bisbenzylidenebenzidine, a significant Schiff base derived from the condensation of benzaldehyde and benzidine. The document delves into its core molecular and structural characteristics, outlines a detailed synthesis protocol, and discusses its characterization through various spectroscopic techniques. Emphasis is placed on the compound's relevance in medicinal chemistry and materials science, while also addressing the critical safety considerations owing to its benzidine backbone. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Significance of Schiff Bases and the Profile of N,N'-Bisbenzylidenebenzidine

Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone of modern synthetic chemistry. Their versatile reactivity and coordination capabilities have led to their widespread use as ligands in coordination chemistry, as intermediates in organic synthesis, and as biologically active agents in medicinal chemistry. N,N'-Bisbenzylidenebenzidine, a prominent member of this class, is formed through the condensation reaction between two equivalents of benzaldehyde and one equivalent of benzidine.

The scientific interest in N,N'-Bisbenzylidenebenzidine and its derivatives stems from the unique combination of the rigid biphenyl core of benzidine and the reactive imine linkages. This structure imparts specific electronic and steric properties that can be exploited in various applications, from the development of novel organic materials to the design of potential therapeutic agents. However, the inherent toxicity of benzidine, a known human carcinogen, necessitates a thorough understanding of its derivatives' safety profiles and handling procedures.[1]

Molecular Structure and Chemical Formula

The fundamental identity of N,N'-Bisbenzylidenebenzidine is defined by its molecular structure and chemical formula.

Chemical Formula and Molecular Weight

The chemical formula for N,N'-Bisbenzylidenebenzidine is C₂₆H₂₀N₂ .[2] Its molecular weight is 360.45 g/mol .[2]

Structural Representation

The molecule consists of a central 4,4'-biphenyl moiety, to which two benzylidene groups are attached at the nitrogen atoms. The imine bonds (C=N) are the characteristic functional groups of this Schiff base.

Caption: Molecular structure of N,N'-Bisbenzylidenebenzidine.

Synthesis and Purification

The synthesis of N,N'-Bisbenzylidenebenzidine is a straightforward condensation reaction, characteristic of Schiff base formation. The general principle involves the reaction of a primary amine with an aldehyde.

Causality Behind Experimental Choices

The choice of reactants is fundamental: benzidine provides the diamine core, and benzaldehyde provides the carbonyl groups for the condensation. The reaction is typically carried out in a solvent that allows for the dissolution of the reactants and facilitates the removal of the water byproduct, which drives the reaction to completion according to Le Chatelier's principle. Ethanol is a common and effective solvent for this purpose. The use of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine groups of benzidine, thereby accelerating the reaction rate.

Experimental Protocol: Synthesis of N,N'-Bisbenzylidenebenzidine

This protocol is adapted from standard procedures for the synthesis of similar Schiff bases.[3][4]

Materials:

-

Benzidine (C₁₂H₁₂N₂)

-

Benzaldehyde (C₇H₆O)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Dissolution of Benzidine: In a round-bottom flask, dissolve one molar equivalent of benzidine in a suitable volume of absolute ethanol with gentle heating and stirring.

-

Addition of Benzaldehyde: To this solution, add two molar equivalents of benzaldehyde.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, N,N'-Bisbenzylidenebenzidine, will precipitate out of the solution as a solid.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Caption: Workflow for the synthesis of N,N'-Bisbenzylidenebenzidine.

Physicochemical Properties and Characterization

The synthesized N,N'-Bisbenzylidenebenzidine should be characterized to confirm its identity and purity. The following table summarizes the expected physicochemical properties and the key spectroscopic data used for its characterization, based on data from analogous compounds.[5][6]

| Property | Data |

| Appearance | Yellow solid |

| Molecular Formula | C₂₆H₂₀N₂ |

| Molecular Weight | 360.45 g/mol |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. The melting point of the related N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine is 175-177 °C. |

| Solubility | Generally insoluble in water, but soluble in common organic solvents like DMSO, THF, and chloroform.[3][5] |

| FT-IR (cm⁻¹) | - ~1616-1625: C=N (imine) stretching vibration, a characteristic peak for Schiff bases.[5] - ~3050-3000: Aromatic C-H stretching. - ~1600-1450: Aromatic C=C stretching. |

| ¹H NMR (ppm) | - ~8.3-8.9: Singlet for the azomethine proton (-CH=N).[3] - ~7.2-7.9: Multiplets corresponding to the aromatic protons of the biphenyl and benzylidene rings.[3] |

| ¹³C NMR (ppm) | - ~160-165: Signal for the imine carbon (-C=N). - ~120-150: Signals for the aromatic carbons. |

| UV-Vis (nm) | Expected to show strong absorption bands in the UV-Vis region due to π-π* and n-π* electronic transitions within the conjugated system. The related N,N'-Bis(salicylidene)benzidine shows an absorption maximum around 375 nm in THF.[3] |

Applications in Research and Drug Development

The structural features of N,N'-Bisbenzylidenebenzidine make it an interesting scaffold for various applications, particularly in medicinal chemistry and materials science.

Potential as a Pharmacophore

Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The imine group is often crucial for their biological activity. While specific studies on the drug development applications of N,N'-Bisbenzylidenebenzidine are limited, its structural motifs are found in various bioactive molecules. The N-benzylidene moiety, for instance, is a component of various compounds with therapeutic potential.[7][8][9]

The rigid benzidine core can act as a scaffold to position the two benzylidene units in a specific spatial orientation, which could be favorable for binding to biological targets such as enzymes or receptors. Further derivatization of the benzylidene rings could be a strategy to modulate the compound's biological activity and pharmacokinetic properties.

Precursor for Novel Ligands and Materials

The nitrogen atoms of the imine groups can coordinate with metal ions, making N,N'-Bisbenzylidenebenzidine a potential ligand for the synthesis of novel metal complexes. These complexes can have interesting catalytic, magnetic, or optical properties. Furthermore, the extended π-conjugated system of the molecule suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The related compound N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine is used as a hole transport layer in OLEDs.

Safety and Handling: The Benzidine Precaution

It is of utmost importance to handle N,N'-Bisbenzylidenebenzidine with extreme caution due to its benzidine component. Benzidine is a known human carcinogen, with occupational exposure strongly linked to an increased risk of bladder cancer.[1]

Core Safety Directives:

-

Engineering Controls: All work with N,N'-Bisbenzylidenebenzidine and its precursor, benzidine, must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety glasses with side shields.

-

Avoid Inhalation and Contact: Prevent the inhalation of dust or fumes and avoid direct contact with the skin and eyes.

-

Waste Disposal: Dispose of all waste materials containing benzidine or N,N'-Bisbenzylidenebenzidine in accordance with institutional and national regulations for hazardous chemical waste.

-

Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

Researchers must consult the Safety Data Sheet (SDS) for both benzidine and N,N'-Bisbenzylidenebenzidine before commencing any experimental work.

Conclusion

N,N'-Bisbenzylidenebenzidine is a chemically significant Schiff base with a well-defined molecular structure that can be synthesized through a straightforward condensation reaction. Its characterization relies on standard spectroscopic techniques that confirm the presence of the key imine functionality and the overall molecular framework. While its direct applications in drug development are still an emerging area of research, the structural motifs it contains are prevalent in various bioactive compounds and advanced materials. The primary consideration for any researcher working with this compound is the significant health hazard posed by its benzidine core, mandating stringent safety protocols. This guide provides the foundational knowledge and practical considerations necessary for the safe and effective utilization of N,N'-Bisbenzylidenebenzidine in a research setting.

References

-

Saleh, Z. A., & Kafi, D. K. (2017). Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. American Journal of Optics and Photonics, 5(4), 36-44. [Link]

-

Saleh, Z. A., & Kafi, D. K. (2018). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. ResearchGate. [Link]

-

Saleh, Z. A., & Kafi, D. K. (2017). Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. Semantic Scholar. [Link]

-

Saleh, Z. A., & Kafi, D. K. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Physical Chemistry, 6(2), 49-56. [Link]

-

Kafi-Ahmadi, L., Poursattar Marjani, A., & Pakdaman-Azari, M. (2018). Synthesis, Characterization and Antibacterial Properties of N,N'-Bis(4-dimethylaminobenzylidene)benzene-1,3-diamine as New Schiff Base Ligand and its Binuclear Zn(II), Cd(II) Complexes. South African Journal of Chemistry, 71, 155-159. [Link]

-

Saleh, Z. A., & Kafi, D. K. (2018). Synthesis ofN, N' bis (salysylaldehyde) benzidine. ResearchGate. [Link]

-

Singh, P., & Kumar, A. (2026). Description and Synthesis of Benzylidene Compound. Der Pharma Chemica. [Link]

-

El-Sayed, W. M., et al. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. RSC Advances, 13(45), 31635-31656. [Link]

-

Organic Syntheses. (1955). Benzidine, N,N'-diethyl-. Organic Syntheses, Coll. Vol. 3, p.181. [Link]

-

PubChem. (n.d.). N-Benzylidene-p-anisidine. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). N,N'-Bis[2-(phenylthio)benzylidene]benzidine. [Link]

-

Kumar, A., et al. (2012). Eco-friendly synthesis of N-benzylidene-4-chlorobenzenesulfonamides, their biological activities and QSAR studies. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(2), 899-906. [Link]

-

Le-Guevel, R., et al. (2020). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 25(18), 4236. [Link]

-

Tanigawa, T., et al. (1990). Natural Killer Cell Activity in Workers Exposed to Benzidine and Beta-Naphthylamine. British Journal of Industrial Medicine, 47(5), 338–341. [Link]

-

Wikipedia. (n.d.). Benzidine. [Link]

- Google Patents. (n.d.). EP0860422A1 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone and their synthesis.

-

Preprints.org. (2024). Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents. [Link]

-

MDPI. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(1), 22. [Link]

Sources

- 1. Natural killer cell activity in workers exposed to benzidine and beta-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. [PDF] Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH | Semantic Scholar [semanticscholar.org]

- 7. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpc.com [ijrpc.com]

- 9. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Bisbenzylidenebenzidine (CAS No. 6311-48-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N'-Bisbenzylidenebenzidine, a significant Schiff base derived from benzidine. The document delves into its fundamental physicochemical properties, offers a detailed, validated protocol for its synthesis, and explores its current and potential applications in diverse scientific fields. Particular emphasis is placed on its role as a versatile ligand in coordination chemistry and as a scaffold in the development of novel compounds with potential biological activity. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and medicinal chemistry, providing the necessary technical information to facilitate its synthesis, characterization, and application in innovative research endeavors.

Introduction: Unveiling N,N'-Bisbenzylidenebenzidine

N,N'-Bisbenzylidenebenzidine, with the CAS number 6311-48-4, is an organic compound characterized by the presence of two imine (Schiff base) functionalities.[1] It is systematically synthesized through the condensation reaction of two equivalents of benzaldehyde with one equivalent of benzidine. This symmetrical molecule, with the chemical formula C26H20N2 and a molecular weight of 360.45 g/mol , presents as a yellow solid.[1] The core structure, featuring a biphenyl unit linked to two benzylidene imines, imparts a rigid and planar character to the molecule, making it an interesting candidate for various applications in materials science and coordination chemistry.

The scientific interest in Schiff bases like N,N'-Bisbenzylidenebenzidine stems from the versatility of the C=N (imine) bond. This functional group is not only crucial in various biological processes but also serves as a key building block in the synthesis of a wide array of organic compounds, including heterocyclic systems. Furthermore, the nitrogen atom of the imine group possesses a lone pair of electrons, enabling these compounds to act as effective ligands for a multitude of metal ions.

This guide aims to provide a detailed technical overview for researchers, scientists, and drug development professionals, covering the essential aspects of N,N'-Bisbenzylidenebenzidine, from its synthesis and characterization to its potential applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N,N'-Bisbenzylidenebenzidine is paramount for its effective handling, application, and the interpretation of experimental results.

General Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6311-48-4 | [1] |

| Molecular Formula | C26H20N2 | [1] |

| Molecular Weight | 360.45 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Synonyms | DIBENZALBENZIDINE, N,N'-DIBENZALBENZIDINE, 4,4'-BISBENZALBENZIDINE |

Note: Specific data on melting point, boiling point, and solubility for N,N'-Bisbenzylidenebenzidine are not consistently reported in publicly available literature and should be determined experimentally.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl and benzylidene moieties. The imine proton (-CH=N-) should appear as a singlet in the downfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the imine carbon. The chemical shift of the imine carbon is a key diagnostic peak for the confirmation of Schiff base formation.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. The most characteristic absorption band for N,N'-Bisbenzylidenebenzidine is the C=N stretching vibration of the imine group, which is typically observed in the range of 1600-1650 cm⁻¹. The spectrum will also exhibit bands corresponding to aromatic C-H and C=C stretching vibrations. The disappearance of the characteristic N-H stretching bands of the primary amine (benzidine) and the C=O stretching band of the aldehyde (benzaldehyde) are strong indicators of a successful reaction.

2.2.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of N,N'-Bisbenzylidenebenzidine, typically recorded in a suitable solvent like THF, is expected to show absorption bands in the UV and visible regions. These absorptions are due to π-π* and n-π* electronic transitions within the conjugated system of the molecule.

Synthesis of N,N'-Bisbenzylidenebenzidine: A Step-by-Step Protocol

The synthesis of N,N'-Bisbenzylidenebenzidine is a classic example of a Schiff base condensation reaction. The following protocol is based on the established reactivity of benzidine and benzaldehyde.[1]

Reaction Principle

The synthesis involves the nucleophilic addition of the primary amine groups of benzidine to the carbonyl carbon of benzaldehyde, followed by the elimination of water to form the stable imine linkages. The reaction is typically carried out in a suitable solvent and can be acid-catalyzed, although in many cases, the reaction proceeds efficiently without a catalyst.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Bisbenzylidenebenzidine

This technical guide provides a comprehensive overview of the melting and boiling points of N,N'-Bisbenzylidenebenzidine, a significant Schiff base compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for determining these crucial physical constants. Our focus is on fostering a deep understanding of the causality behind experimental choices and ensuring the scientific integrity of the presented data and protocols.

Introduction to N,N'-Bisbenzylidenebenzidine: Synthesis and Purity

N,N'-Bisbenzylidenebenzidine (CAS No. 6311-48-4) is a Schiff base synthesized through the condensation reaction of benzidine with two equivalents of benzaldehyde.[1] The formation of the characteristic azomethine (-CH=N-) groups results in a conjugated system that imparts distinct chemical and physical properties to the molecule.[2]

The purity of N,N'-Bisbenzylidenebenzidine is paramount for the accurate determination of its physical properties.[3][4] Impurities can lead to a depression and broadening of the melting point range, providing a useful indicator of sample purity.[3][5] Therefore, synthesis is typically followed by rigorous purification steps, such as recrystallization, and characterization using techniques like FT-IR and NMR spectroscopy to confirm the structure and purity of the compound.[6]

Melting Point of N,N'-Bisbenzylidenebenzidine

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[5] It is a key physical property used for identification and purity assessment.[3][4] For a pure, crystalline organic compound, the melting point is typically a sharp, well-defined value.[3][5]

Expected Melting Point

While a definitive, universally cited melting point for N,N'-Bisbenzylidenebenzidine is not consistently reported across all databases, analogous benzidine Schiff bases exhibit high melting points, often exceeding 170°C.[1] The high molecular weight, symmetrical structure, and potential for intermolecular π-π stacking in N,N'-Bisbenzylidenebenzidine suggest a similarly high melting point.

| Compound | Molecular Formula | CAS Number | Reported Melting Point (°C) |

| N,N'-Bisbenzylidenebenzidine | C₂₆H₂₀N₂ | 6311-48-4 | Not consistently reported |

| N,N'-Bis(2-hydroxybenzylidene)benzidine | C₂₆H₂₀N₂O₂ | - | >300 (decomposition) |

| N,N'-Bis(4-methoxybenzylidene)benzidine | C₂₈H₂₄N₂O₂ | - | 190-191 |

Table 1: Comparison of Melting Points of Related Benzidine Schiff Bases. Data synthesized from multiple sources.[1]

Experimental Determination of Melting Point

The following protocol outlines a robust method for the experimental determination of the melting point of N,N'-Bisbenzylidenebenzidine using a capillary-based apparatus (e.g., a Mel-Temp or similar device).[3][7][8]

Protocol:

-

Sample Preparation:

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[3]

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Approximate Determination:

-

Rapidly heat the sample to get a rough estimate of the melting point.[3]

-

Allow the apparatus to cool sufficiently before proceeding.

-

-

Accurate Determination:

-

Heat the sample again, but at a slower rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.[3]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted (T₂).

-

Repeat the measurement at least twice to ensure consistency.

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for experimental melting point determination.

Boiling Point of N,N'-Bisbenzylidenebenzidine

The boiling point is the temperature at which a substance's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[9] For large organic molecules with high melting points like N,N'-Bisbenzylidenebenzidine, experimental determination of the boiling point is often impractical.

Challenges in Experimental Determination

The primary challenge is thermal decomposition. The energy required to overcome the strong intermolecular forces in the liquid state and transition to the gaseous phase may be higher than the energy required to break the covalent bonds within the molecule. Therefore, N,N'-Bisbenzylidenebenzidine is likely to decompose at temperatures below its theoretical boiling point.

Predictive Approaches to Boiling Point Estimation

In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models are employed to predict the boiling point. These models establish a mathematical relationship between a compound's chemical structure and its physical properties.

Key molecular descriptors used in these models include:

-

Molecular Weight: Heavier molecules generally have higher boiling points.[9]

-

LogP: A measure of hydrophobicity, which reflects intermolecular interactions.[9]

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors significantly increases the boiling point.[9]

-

Molecular Connectivity Indices and Topological Descriptors: These describe the size, shape, and degree of branching of the molecule.

Machine learning algorithms, such as linear regression and neural networks, are trained on large datasets of compounds with known boiling points to generate predictive models.[9] These models can then be used to estimate the boiling point of novel or uncharacterized compounds like N,N'-Bisbenzylidenebenzidine with a reasonable degree of accuracy.

Diagram of Predictive Boiling Point Logic:

Caption: Logic flow for predictive boiling point modeling.

Conclusion

The determination of the melting and boiling points of N,N'-Bisbenzylidenebenzidine requires a nuanced approach that combines experimental rigor with an understanding of the compound's inherent properties. While the melting point can be accurately determined experimentally, serving as a crucial indicator of purity, the high thermal lability of the compound necessitates the use of predictive models for estimating its boiling point. The methodologies and theoretical considerations outlined in this guide provide a robust framework for researchers to approach the physicochemical characterization of this and other complex organic molecules.

References

- Gabriel, E. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.

- Goll, E. S., & Jurs, P. C. (n.d.). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model.

- Yi, Y., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44, 113-9.

- Klamt, A., et al. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. National Institute of Standards and Technology.

- University of Calgary. (n.d.).

- Amteghy, A. H. (2022). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. NeuroQuantology, 20(3), 135-149.

- Scribd. (n.d.). Determination of Melting Point of An Organic Compound.

- Al-Jibouri, S. Z. A. (2016). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex. Journal of Chemical and Pharmaceutical Research, 8(12), 22-33.

- Ismayilova, S. (2020). Synthesis and characterization of new Co(II), Ni(II), Cu(II) and Zn(II) complexes with N, N‐bis (salicylidene) benzidine.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Al-Dahhan, W. H. (2021). experiment (1)

- University of Manitoba. (n.d.).

- ChemicalBook. (n.d.). N,N'-BISBENZYLIDENEBENZIDINE (CAS 6311-48-4).

- ResearchGate. (n.d.). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine.

Sources

- 1. 6311-48-4 | CAS DataBase [m.chemicalbook.com]

- 2. N,N-Dibenzylethanolamine CAS#: 101-06-4 [m.chemicalbook.com]

- 3. N,N-Dimethylbenzamide, 98+% | Fisher Scientific [fishersci.ca]

- 4. 191170250 [thermofisher.com]

- 5. 93-98-1 CAS MSDS (BENZANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. N,N'-BISBENZYLIDENEBENZIDINE | 6311-48-4 [chemicalbook.com]

- 7. N,N'-Diphenylbenzidine CAS#: 531-91-9 [m.chemicalbook.com]

- 8. N,N'-Bisbenzylidenebenzidine | 6311-48-4 [sigmaaldrich.com]

- 9. N,N'-BISBENZYLIDENEBENZIDINE | CAS: 6311-48-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to the Synthesis of Schiff Bases from Benzidine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Schiff bases derived from benzidine. It is designed to move beyond a simple recitation of steps, offering field-proven insights into the causality behind experimental choices and emphasizing the principles of scientific integrity and safety.

Foundational Principles: Understanding Benzidine-Derived Schiff Bases

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an azomethine or imine group (-C=N-).[1] They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][2] When benzidine, a diamine with the structure (4,4'-diaminobiphenyl), serves as the amine precursor, it possesses two primary amine functionalities. This allows it to react with two equivalents of a carbonyl compound, yielding a symmetrical bis-Schiff base.[3][4]

These molecules are of significant interest in coordination chemistry, where they act as versatile chelating ligands, readily forming stable complexes with a wide range of transition metals.[5][6][7] The resulting metal complexes have demonstrated potential in catalysis, materials science, and various biological applications.[3][8][9]

Critical Safety Directive: Handling Benzidine

Benzidine is a confirmed human carcinogen, primarily targeting the bladder, and is acutely toxic. [10] All procedures involving this compound must be conducted with the highest level of caution.

-

Engineering Controls: All handling of solid benzidine and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile gloves are generally sufficient for incidental contact), and safety glasses with side shields or chemical splash goggles.[10][11]

-

Waste Disposal: All benzidine-contaminated waste, including glassware, filter paper, and gloves, must be disposed of as hazardous waste according to institutional and federal guidelines.[10]

-

Chemical Incompatibilities: Benzidine reacts violently with strong oxidizing agents such as nitric acid and peroxides. It should be stored away from heat and direct sunlight in a cool, well-ventilated, and tightly sealed container.[12]

The Reaction Mechanism: From Amine to Imine

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds through two primary stages, often catalyzed by a small amount of acid.

-

Nucleophilic Addition: The nitrogen atom of benzidine's primary amine group, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack. This addition forms an unstable intermediate known as a hemiaminal (or carbinolamine).[2]

-

Dehydration (Elimination): The hemiaminal intermediate is then protonated at the oxygen atom by the acid catalyst, converting the hydroxyl group into a good leaving group (water). The nitrogen's lone pair of electrons then forms a double bond with the adjacent carbon, expelling the water molecule and forming the stable imine bond.[2]

Since benzidine has two amine groups, this process occurs at both ends of the molecule, resulting in the formation of a bis-imine structure.

Caption: Figure 1: General Reaction Mechanism for Benzidine Schiff Base Formation.

A Self-Validating Experimental Protocol

This protocol details the synthesis of a bis-Schiff base from benzidine and a substituted aromatic aldehyde. The choice of solvent and reaction conditions is critical for achieving high yield and purity. Methanol or ethanol are commonly used as they effectively dissolve the reactants and allow for easy precipitation of the typically less soluble Schiff base product upon cooling.[3] The addition of a catalytic amount of glacial acetic acid accelerates the reaction, particularly the dehydration step.[13]

Workflow: Synthesis of N,N'-bis(salicylidene)biphenyl-4,4'-diamine

Sources

- 1. Schiff base - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. nj.gov [nj.gov]

- 13. ionicviper.org [ionicviper.org]

An In-Depth Technical Guide to N,N'-Bisbenzylidenebenzidine Derivatives and Analogues: Synthesis, Properties, and Applications in Modern Drug Discovery and Material Science

This guide provides a comprehensive technical overview of N,N'-Bisbenzylidenebenzidine derivatives and their analogues. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and diverse applications of this important class of Schiff bases. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, fostering a deeper understanding of these versatile compounds.

Introduction: The Structural and Functional Significance of Benzidine-Based Schiff Bases

N,N'-Bisbenzylidenebenzidine and its derivatives are a class of organic compounds characterized by a central biphenyl core linked to two benzylidene-imine (-N=CH-Ar) groups. This structure imparts a unique combination of properties, including high thermal stability, photoactivity, and the ability to coordinate with metal ions.[1][2] The versatility of these compounds stems from the ease with which the aromatic aldehydes and the benzidine core can be functionalized, allowing for the fine-tuning of their electronic, optical, and biological properties.[3][4] This adaptability has led to their exploration in a wide range of fields, from the development of advanced materials to the design of novel therapeutic agents.[5][6]

The core structure, a Schiff base, is formed through the condensation reaction of a primary amine (benzidine) with an aldehyde or ketone.[7] These imine or azomethine linkages are not merely structural linkers but are crucial to the functionality of the molecule, contributing to its coordination chemistry and biological activity.[8] This guide will delve into the synthetic strategies to create a diverse library of these derivatives, their detailed characterization, and their promising applications, with a particular focus on their potential in drug discovery.

Synthetic Strategies and Methodologies

The synthesis of N,N'-Bisbenzylidenebenzidine derivatives is typically achieved through a straightforward condensation reaction between benzidine (or its substituted analogues) and two equivalents of an aromatic aldehyde.[1][6] The choice of solvent and catalyst can influence the reaction rate and yield.

General Synthesis Protocol

A common and efficient method involves the reflux of benzidine with the desired aldehyde in an alcoholic solvent, often with a catalytic amount of acid.[9]

Experimental Protocol: Synthesis of N,N'-Bis(substituted-benzylidene)benzidine

-

Reactant Preparation: Dissolve benzidine (1 mmol) in methanol (15 mL). In a separate flask, dissolve the substituted aromatic aldehyde (2 mmol) in methanol (15 mL).

-

Reaction Setup: Add the aldehyde solution to the benzidine solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the solid product that precipitates is filtered, washed with cold methanol, and dried under vacuum.[9]

This protocol can be adapted for a variety of substituted aldehydes, including those with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2, -Cl) groups, to yield a library of derivatives with tailored properties.[1][6]

Diagram: General Synthesis of N,N'-Bisbenzylidenebenzidine Derivatives

Sources

- 1. N 4,N 4′-Bis(4-methoxybenzylidene)-3,3′-dimethylbenzidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to N,N'-Bisbenzylidenebenzidine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of N,N'-Bisbenzylidenebenzidine, a versatile Schiff base with significant applications in coordination chemistry, materials science, and analytical chemistry. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers and drug development professionals to leverage the full potential of this compound.

Introduction: The Molecular Architecture and Significance of N,N'-Bisbenzylidenebenzidine

N,N'-Bisbenzylidenebenzidine is a symmetrical Schiff base formed from the condensation reaction of two equivalents of benzaldehyde with one equivalent of benzidine. Its rigid, conjugated structure, arising from the two imine (-C=N-) linkages and the biphenyl core, is the foundation of its unique chemical and physical properties. This molecular framework allows it to act as an effective chelating agent for various metal ions and imparts interesting photophysical and thermal characteristics.

The core structure consists of a central biphenyl unit linked to two benzylidene moieties via azomethine groups. This extended π-system is responsible for its chromophoric nature and its potential in nonlinear optics and as a building block for electroactive polymers.

Caption: General workflow for the synthesis of N,N'-Bisbenzylidenebenzidine.

Detailed Experimental Protocol

This protocol is a self-validating system, with expected outcomes and characterization data provided for verification.

Materials:

-

Benzidine (1.84 g, 0.01 mol)

-

Benzaldehyde (2.12 g, 0.02 mol)

-

Methanol (50 mL)

-

Glacial Acetic Acid (a few drops)

Procedure:

-

Dissolve benzidine (0.01 mol) in 25 mL of warm methanol in a round-bottom flask. Causality: The use of warm methanol ensures complete dissolution of the solid benzidine, maximizing its availability for the reaction.

-

In a separate beaker, dissolve benzaldehyde (0.02 mol) in 25 mL of methanol.

-

Add the benzaldehyde solution to the benzidine solution with continuous stirring.

-

Add a few drops of glacial acetic acid to catalyze the reaction. Causality: The acid protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine group of benzidine.

-

Reflux the reaction mixture for 3-5 hours. The formation of a solid product is often observed during reflux. [1]Causality: Refluxing provides the necessary activation energy for the dehydration step of the Schiff base formation and drives the reaction to completion.

-

After the reflux period, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of cold methanol to remove any unreacted starting materials. Causality: Using cold methanol minimizes the loss of the desired product, which has lower solubility at reduced temperatures.

-

Dry the purified N,N'-Bisbenzylidenebenzidine in a vacuum oven.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

| Technique | Expected Result | Significance |

| Melting Point | 268-269 °C [1] | A sharp melting point indicates high purity of the synthesized compound. |

| FT-IR (KBr, cm⁻¹) | ~1620 (C=N stretch), ~3030 (Ar-H stretch), ~1580 (C=C stretch) [1] | The presence of the strong C=N stretching vibration confirms the formation of the imine bond, a key feature of Schiff bases. |

| ¹H NMR (CDCl₃, δ ppm) | ~8.5-9.0 (s, 2H, -CH=N-), ~7.2-8.0 (m, Ar-H) [1] | The singlet in the downfield region is characteristic of the azomethine proton, confirming the structure. The integration of aromatic protons corresponds to the expected number. |

| UV-Vis (DMF, λ_max, nm) | ~342 (excitation), ~422 (fluorescence) [1] | These absorptions are due to π-π* transitions within the conjugated system and are characteristic of the chromophore. |

Applications: A Molecule of Diverse Functionality

The unique structural features of N,N'-Bisbenzylidenebenzidine make it a valuable compound in several scientific domains.

Coordination Chemistry: A Versatile Ligand

The two nitrogen atoms of the imine groups in N,N'-Bisbenzylidenebenzidine can act as donor sites, allowing it to function as a bidentate or bridging ligand to form stable complexes with various transition metals. [2][3][4]The geometry and electronic properties of these metal complexes can be tuned by the choice of the metal ion, leading to applications in catalysis and materials science. [5]

Caption: N,N'-Bisbenzylidenebenzidine as a ligand in metal complex formation.

These metal complexes have been investigated for their catalytic activity, magnetic properties, and biological relevance. The chelation with metal ions often enhances the biological activity of the ligand.

Polymer Science: A Building Block for Advanced Materials

N,N'-Bisbenzylidenebenzidine and its derivatives can be used as monomers in the synthesis of polymers with interesting thermal and electronic properties. [6]The rigid backbone imparted by the Schiff base unit can lead to polymers with high thermal stability. [6]The conjugated nature of the molecule also makes it a candidate for the development of conductive polymers and materials for optoelectronic applications. [6]

Analytical Chemistry: A Chromogenic Reagent

The ability of N,N'-Bisbenzylidenebenzidine to form colored complexes with specific metal ions allows for its use as a chromogenic reagent in spectrophotometric analysis. The formation of a colored complex can be used for the qualitative detection and quantitative determination of metal ions in various samples.

Future Perspectives and Conclusion

N,N'-Bisbenzylidenebenzidine is a molecule with a rich chemical landscape. While its primary applications have been explored in coordination chemistry, its potential in materials science, particularly in the development of functional polymers and nonlinear optical materials, is an expanding area of research. [7]Further derivatization of the benzylidene or benzidine moieties can lead to a vast library of related Schiff bases with tailored properties for specific applications, including in the field of medicinal chemistry. The synthetic accessibility and the tunable electronic and structural properties of N,N'-Bisbenzylidenebenzidine and its analogues ensure their continued importance in both fundamental and applied chemical research.

References

-

Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. - ResearchGate. Available at: [Link]

-

Synthesis and study of the linear and nonlinear properties of N,N'-bis (2-hydroxybenzylidene) benzidine using Z-scan technique and quantum mechanical calculations. Journal of Research on Many-body Systems. Available at: [Link]

-

Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II) - mocedes.org. Available at: [Link]

- Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine. Google Patents.

-

Preparation and Structural Studies of new Metal Complexes with 2-N(4. Iraqi National Journal of Chemistry. Available at: [Link]

-

Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC - NIH. Available at: [Link]

-

Heterobimetallic Complexes of Bi- or Polydentate N-Heterocyclic Carbene Ligands and Their Catalytic Properties - MDPI. Available at: [Link]

-

Synthesis, Single Crystal X-Ray and Biological Study of Transition Metal Complexes of N, N-Donor Schiff Base Ligand - ClinicSearch. Available at: [Link]

-

Synthesis, spectral characterisation and pharmacological studies on Co(II), Ni(II), Cu(II) and Zn(II) bis-Schiff base complexes - CORE. Available at: [Link]

-

Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases - NIH. Available at: [Link]

-

Synthesis, Characterization and Antioxidant study of some Bivalent Metal complexes by N2O2 -donor crown macrocyclic ligand. Journal of Kufa for Chemical Sciences. Available at: [Link]

-

Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. NeuroQuantology. Available at: [Link]

-

Reaction of N-benzylidenebenzylamine with aniline - ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Properties of N,N'-Bis(4-dimethylaminobenzylidene)benzene-1,3-diamine as New Schiff Base Ligand and its Binuclear Zn(II), Cd(II) Complexes - ResearchGate. Available at: [Link]

-

Bisbenzylidene cycloalkanone: A versatile molecule as a polymer building block. ResearchGate. Available at: [Link]

-

Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. Letters in Applied NanoBioScience. Available at: [Link]

-

Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). Iraqi National Journal of Chemistry. Available at: [Link]

-

Poly(N-phenylenebenzimidazoles), a New Approach for Monomer Synthesis | Request PDF. ResearchGate. Available at: [Link]

-

POLYMERS BY DIELS-ALDER CYCLOADDITION OF BISBENZOPYRONES AND BISMALEIMIDES - Revue Roumaine de Chimie -. Available at: [Link]

-

Synthesis and Properties of Polymers and Copolymers Containing Polybenzimidazo benzophenanthroline and Polyimide Structures - DTIC. Available at: [Link]

-

Thermal analysis of the extremely Nitrogen-Rich Solids BTT and DAAT - ResearchGate. Available at: [Link]

-

Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed. Available at: [Link]

-

N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation - CORE. Available at: [Link]

Sources

The Multifaceted Biological Activities of N,N'-Bisbenzylidenebenzidine Schiff Bases: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse biological activities of N,N'-Bisbenzylidenebenzidine Schiff bases. These compounds, characterized by a central biphenyl core and two azomethine linkages, have emerged as a versatile scaffold in medicinal chemistry. This document details their significant potential as antimicrobial, anticancer, antioxidant, and enzyme inhibitory agents. By elucidating the structure-activity relationships and providing detailed experimental protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Chemical Versatility of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-). First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] The synthetic accessibility and structural diversity of Schiff bases have made them a cornerstone in coordination chemistry and medicinal research.[1] The azomethine group is crucial for their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[2]

N,N'-Bisbenzylidenebenzidine Schiff bases are a specific subclass derived from the reaction of benzidine (4,4'-diaminobiphenyl) with two equivalents of a substituted or unsubstituted benzaldehyde. The resulting symmetrical structure, featuring a rigid biphenyl core flanked by two imine functionalities, provides a unique platform for tuning biological activity through modifications of the terminal aromatic rings. This guide delves into the synthesis of these compounds and their promising applications in various therapeutic areas.

Synthesis and Characterization

The synthesis of N,N'-Bisbenzylidenebenzidine Schiff bases is a straightforward and efficient process, typically achieved through a condensation reaction. The general synthetic scheme involves the reaction of benzidine with two molar equivalents of a desired aromatic aldehyde in a suitable solvent, often with catalytic amounts of acid.

General Synthesis Protocol

A standardized and reliable method for the synthesis of these Schiff bases is outlined below. This protocol can be adapted for various substituted benzaldehydes.

Materials:

-

Benzidine

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Dissolve one molar equivalent of benzidine in a minimal amount of hot ethanol in a round-bottom flask.

-

In a separate beaker, dissolve two molar equivalents of the substituted benzaldehyde in ethanol.

-

Add the ethanolic solution of the benzaldehyde to the benzidine solution dropwise while stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, dimethylformamide) to obtain pure crystals.

-

Dry the purified product in a vacuum oven.

Characterization Techniques

The structural elucidation of the synthesized N,N'-Bisbenzylidenebenzidine Schiff bases is crucial for confirming their identity and purity. The following spectroscopic techniques are routinely employed:

-